Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
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Description
“Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 477851-82-4 . It has a molecular weight of 251.26 and its IUPAC name is methyl 3- [5- (aminocarbonyl)-2-furyl]-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It’s known that furan and thiophene moieties are often involved in pi-pi stacking interactions with aromatic amino acids in protein targets, which could potentially influence the compound’s interaction with its targets .
Action Environment
The action of Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate can be influenced by various environmental factors . These may include the pH of the local environment, the presence of other interacting molecules, and the specific cellular context. Understanding these factors is crucial for optimizing the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-13-11(14)9-4-3-8(17-9)7-5-6-18-10(7)12(15)16-2/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUOOVDLYSRPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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